Rifampicin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rifampicin-d3 is a deuterated form of rifampicin, an antibiotic used to treat several types of bacterial infections, including tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.

Industrial Production Methods

Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .

Análisis De Reacciones Químicas

Types of Reactions

Rifampicin-d3 undergoes various chemical reactions, including:

Oxidation: Rifampicin can be oxidized to form rifampin quinone.

Reduction: Reduction reactions can convert rifampicin to its reduced forms.

Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.

Major Products

Oxidation: Rifampin quinone.

Reduction: Reduced rifampicin derivatives.

Substitution: Various substituted rifampicin analogs.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Rifampicin-d3 as a Tracer in Metabolism Studies

This compound is often employed as a tracer in pharmacokinetic studies to investigate the metabolism and elimination pathways of rifampicin in humans and animal models. The incorporation of deuterium allows for precise tracking of the compound without interference from endogenous substances.

Key Findings

- Metabolic Pathways : Studies have shown that rifampicin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This compound can help delineate these pathways by providing a clear distinction between the drug and its metabolites.

- Bioavailability : Research indicates that the bioavailability of rifampicin can vary significantly based on formulation and patient factors. Using this compound allows for more accurate assessments of these variations in clinical settings.

Drug-Drug Interaction Studies

Understanding Interactions with Other Pharmaceuticals

Rifampicin is known for its ability to induce various cytochrome P450 enzymes, leading to significant drug-drug interactions. This compound is utilized in studies to assess these interactions more accurately due to its distinct isotopic signature.

Case Studies

- Combination Therapies : In cases where rifampicin is used alongside other antibiotics (e.g., for treating methicillin-resistant Staphylococcus aureus), this compound has been instrumental in understanding how it alters the pharmacokinetics of co-administered drugs.

- Impact on Vitamin D Metabolism : Research has indicated that rifampicin affects vitamin D metabolism by modulating enzyme activity related to vitamin D hydroxylation. Studies using this compound have clarified these mechanisms, highlighting its role in increasing levels of 25-hydroxyvitamin D .

Clinical Applications

Utilization in Treating Mycobacterial Infections

Rifampicin remains a cornerstone in the treatment of tuberculosis and other mycobacterial infections, with this compound being used in clinical trials to evaluate efficacy and safety profiles.

Treatment Regimens

- Tuberculosis : this compound has been included in clinical trials assessing combination therapies for drug-resistant tuberculosis strains.

- Prophylactic Use : Its effectiveness in eradicating Neisseria meningitidis from carriers' nasopharynxes has also been studied using this compound as part of the regimen.

| Application | Description |

|---|---|

| Tuberculosis Treatment | Evaluated as part of multidrug regimens for enhanced efficacy against resistant strains. |

| Prophylaxis for Meningitis | Used to assess effectiveness in preventing transmission among high-risk populations. |

Mecanismo De Acción

Rifampicin-d3 works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase, inhibiting the enzyme and impeding RNA synthesis . This action reduces the affinity of RNA polymerase for short RNA transcripts, effectively halting bacterial replication. It does not affect mammalian RNA polymerase, making it specific to bacterial cells .

Comparación Con Compuestos Similares

Similar Compounds

Rifampicin: The non-deuterated form, widely used in clinical settings.

Rifabutin: Another rifamycin antibiotic, used primarily for Mycobacterium avium complex infections.

Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.

Uniqueness

Rifampicin-d3’s deuterium atoms make it particularly useful in pharmacokinetic studies, providing more accurate tracking of the drug’s metabolism and distribution compared to its non-deuterated counterparts .

Actividad Biológica

Rifampicin-d3, a stable isotopic form of rifampicin, is primarily recognized for its potent antimicrobial properties, particularly against Mycobacterium tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, therapeutic applications, and implications for drug interactions.

This compound exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to the β-subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA. This mechanism is crucial in treating infections caused by various bacteria, including those resistant to other antibiotics.

1.1 Interaction with Nuclear Receptors

This compound acts as an agonist for the pregnane X receptor (PXR), which plays a significant role in regulating the expression of cytochrome P450 enzymes involved in drug metabolism. Studies have shown that rifampicin can induce the expression of CYP3A4, significantly affecting the metabolism of co-administered drugs. For instance, a concentration of 20 µM rifampicin increased CYP3A4 mRNA levels by 14-fold in primary human hepatocytes .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates high bioavailability and undergoes extensive hepatic metabolism.

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Half-life | 2-5 hours |

| Volume of distribution | 0.8-1.5 L/kg |

| Metabolism | Hepatic (CYP450 enzymes) |

This compound's interaction with PXR not only enhances its own metabolism but also influences the pharmacokinetics of other drugs, leading to potential drug-drug interactions .

3.1 Tuberculosis Treatment

This compound is primarily used in combination therapy for tuberculosis (TB). It is effective against multidrug-resistant strains and has been shown to enhance survival rates in animal models of TB infection .

3.2 Other Infections

Recent studies indicate that rifampicin may also have applications beyond TB:

- Preventive use in surgical settings : Topical application of rifampicin has been shown to significantly reduce the incidence of deep sternal wound infections (DSWI) in patients undergoing coronary artery bypass grafting (CABG) .

- Potential neuroprotective effects : Research suggests that rifampicin could be a candidate for preventing neurodegenerative diseases such as Alzheimer's by restoring autophagy-lysosomal function .

4. Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

- In a study involving patients undergoing CABG, the incidence of DSWI dropped from 2.5% to 0.2% with topical rifampicin application .

- A mouse model indicated that rifampicin increases survival rates during TB infection due to its potent antimicrobial activity .

- A study examining vitamin D metabolism revealed that co-treatment with rifampicin and isoniazid enhanced 25-hydroxylation without affecting 1,25-dihydroxyvitamin D levels, indicating its influence on vitamin D metabolism .

5. Conclusion

This compound represents a significant advancement in antibiotic therapy due to its broad-spectrum activity against bacterial pathogens and its role in modulating drug metabolism through PXR activation. Its applications extend beyond tuberculosis treatment, indicating potential uses in surgical prophylaxis and neuroprotection. Ongoing research into its pharmacological properties will further elucidate its capabilities and optimize therapeutic strategies.

Propiedades

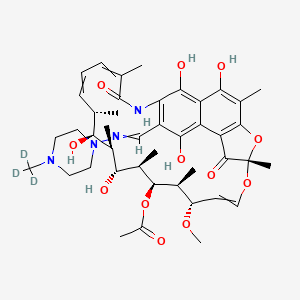

IUPAC Name |

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-LGNOTXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.